Cyometrinil

Descripción

Contextualization of Herbicide Safeners in Modern Agricultural Systems

Modern agriculture relies heavily on the use of herbicides to control weeds that compete with crops for essential resources such as water, nutrients, and sunlight. forestresearch.gov.ukscispace.com However, a significant challenge in chemical weed control is ensuring that the herbicide selectively targets the weeds without harming the crop. cambridge.org This is where herbicide safeners play a crucial role. forestresearch.gov.uknih.gov Safeners are chemical agents applied in conjunction with a herbicide to protect the crop from injury. nih.govmdpi.com They function by enhancing the crop's inherent tolerance mechanisms, primarily by accelerating the metabolism and detoxification of the herbicide within the crop plant. researchgate.netjircas.go.jp

The principal mechanism of safener action involves the induction of specific enzyme systems within the crop. researchgate.net These enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), are key to the detoxification process. jircas.go.jp By upregulating these enzymes, safeners enable the crop to break down the herbicide into non-toxic metabolites more rapidly, preventing the herbicide from reaching damaging concentrations at its site of action. mdpi.comresearchgate.net This enhanced metabolic rate is typically specific to the crop, with no such effect occurring in the target weed species, thus maintaining the herbicide's efficacy. researchgate.net The development and use of safeners have been instrumental in expanding the utility of many valuable herbicides and have become an integral component of sustainable weed management strategies in major crops like maize, sorghum, and cereals. researchgate.netjircas.go.jp

Historical Development and Research Milestones of Cyometrinil

This compound, identified by the code CGA 43089, represents one of the early commercial successes in the field of herbicide safeners. It was developed and launched by Ciba-Geigy (now part of Syngenta) in 1978 under the trade name Concep I®. researchgate.net Its primary application was as a seed treatment for sorghum (Sorghum bicolor) to provide protection against injury from the chloroacetanilide herbicide metolachlor (B1676510). researchgate.netcambridge.org

The introduction of this compound was a significant milestone, as it provided a solution for the selective use of a highly effective herbicide in a crop that was otherwise susceptible to it. cambridge.org However, as an early-generation safener, this compound was not without its drawbacks. Research and field use indicated that while effective in safening against metolachlor, it could have some adverse effects on the germination and emergence of the sorghum seedlings. researchgate.net

This limitation spurred further research and development by Ciba-Geigy, leading to the introduction of improved analogues. In 1982, this compound was succeeded by oxabetrinil (Concep II®), which offered better crop tolerance. This was followed in 1986 by a third-generation analogue, fluxofenim (B166934) (Concep III®), demonstrating a clear trajectory of innovation in safener technology. researchgate.net Despite being largely superseded in many markets, the development of this compound was a critical step that paved the way for more refined and effective safener technologies. cambridge.org

Table 1: Timeline and Key Attributes of this compound

| Attribute | Details |

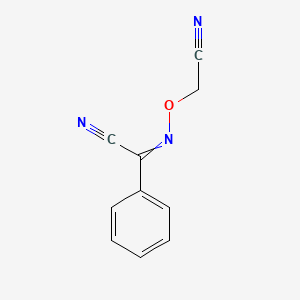

| Chemical Name | (Z)-α[(cyanomethoxy)imino] benzeneacetonitrile |

| Development Code | CGA 43089 |

| Company | Ciba-Geigy |

| First Launch | 1978 |

| Application | Seed treatment for Sorghum |

| Paired Herbicide | Metolachlor |

| Successors | Oxabetrinil (1982), Fluxofenim (1986) |

This compound as a Model Compound in Safener Research

This compound played a pivotal role not just as a commercial product but also as a model compound in scientific research aimed at understanding the fundamental mechanisms of herbicide safening. Early studies with this compound were instrumental in solidifying the hypothesis that safeners protect crops by enhancing herbicide metabolism.

Research conducted in the early 1980s demonstrated a clear correlation between the degree of protection offered by this compound and its ability to accelerate the detoxification of metolachlor in sorghum shoots. cambridge.org These studies were among the first to show that safener treatment led to a rapid conversion of the parent herbicide into its glutathione conjugate. cambridge.org This process is a critical Phase II detoxification step in plants, catalyzed by glutathione S-transferases (GSTs).

Table 2: Research Findings on this compound's Mechanism of Action

| Research Focus | Key Finding | Implication for Safener Science |

| Metolachlor Metabolism in Sorghum | This compound treatment significantly increased the rate of metolachlor metabolism into its glutathione conjugate. cambridge.org | Provided direct evidence for the metabolic enhancement theory of safener action. |

| Crop Protection | The level of protection against metolachlor injury was directly linked to the enhanced rate of its metabolism in the plant. cambridge.org | Established a quantitative relationship between safener-induced metabolism and crop safety. |

| Enzyme Induction | This compound, along with other early safeners, was shown to enhance the activity of enzymes responsible for herbicide detoxification. cambridge.org | Confirmed that safeners act by upregulating specific enzymatic pathways in the crop. |

The work with this compound provided a foundational understanding that safeners are not simply acting as a physical barrier or a direct chemical antagonist to the herbicide. Instead, they act as biochemical regulators, switching on the crop's natural defense mechanisms. jircas.go.jpcambridge.org These pioneering studies, using this compound as a research tool, helped to elucidate the complex interactions between safeners, herbicides, and crop physiology, guiding the development of future generations of safener molecules.

Structure

3D Structure

Propiedades

Número CAS |

63278-33-1 |

|---|---|

Fórmula molecular |

C10H7N3O |

Peso molecular |

185.18 g/mol |

Nombre IUPAC |

N-(cyanomethoxy)benzenecarboximidoyl cyanide |

InChI |

InChI=1S/C10H7N3O/c11-6-7-14-13-10(8-12)9-4-2-1-3-5-9/h1-5H,7H2 |

Clave InChI |

PYKLUAIDKVVEOS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NOCC#N)C#N |

SMILES canónico |

C1=CC=C(C=C1)C(=NOCC#N)C#N |

Otros números CAS |

63278-33-1 |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Cyometrinil S Safening Action

Enhancement of Xenobiotic Metabolism via Detoxifying Enzyme Systems

A primary mechanism by which safeners, including Cyometrinil, confer herbicide tolerance is by upregulating the plant's endogenous detoxification machinery. This involves increasing the activity and expression of key enzymes responsible for breaking down xenobiotics.

Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes critical for the detoxification of a wide range of xenobiotics, including herbicides. They catalyze the conjugation of glutathione (GSH) to electrophilic herbicide molecules or their metabolites, forming more water-soluble and less toxic conjugates that can be compartmentalized or further processed mdpi.comfrontiersin.orgibiol.ro. Safeners are known to induce the expression and activity of GSTs. Studies have shown that this compound, along with other safeners like flurazole (B1219939) and dichlormid, can enhance GST activity in crop plants such as corn. Specifically, a 1.5 to 2.5 times enhancement in GST activity has been observed in corn treated with these safeners plos.org. This induction of GSTs is a widely accepted mechanism by which safeners protect crops, as it directly increases the plant's capacity to conjugate and detoxify herbicides mdpi.comresearchgate.netcabidigitallibrary.org. Safener treatments can also lead to transcriptional activation of specific GST genes, thereby enhancing the expression of these crucial detoxification enzymes mdpi.com.

| Safener | Crop | Observed Effect on GST Activity | Reference |

| This compound | Corn | 1.5 to 2.5-fold enhancement | plos.org |

| Flurazole | Corn | 1.5 to 2.5-fold enhancement | plos.org |

| Dichlormid | Corn | 1.5 to 2.5-fold enhancement | plos.org |

Cytochrome P450 monooxygenases (CYP450s) are another vital enzyme family involved in the initial phase of herbicide metabolism (Phase I). These enzymes catalyze oxidation reactions, such as hydroxylation, N-demethylation, and O-demethylation, which introduce polar functional groups into herbicide molecules, making them more amenable to subsequent conjugation reactions mdpi.commdpi.comnih.gov. Safeners can induce the activity of CYP450s, thereby accelerating the metabolic breakdown of herbicides. For instance, safeners have been shown to enhance the metabolism of various herbicide classes mediated by CYP450s mdpi.comresearchgate.net. While specific quantitative data linking this compound directly to CYP450 induction are less prominent in the reviewed literature compared to GSTs, the general principle that safeners upregulate CYP450 activity as part of a broader detoxification strategy is well-established nih.govuidaho.eduncl.ac.uk. This induction is often a result of enhanced gene expression, leading to increased amounts of these critical metabolic enzymes researchgate.netnih.gov.

Influence on Primary Plant Metabolic Processes

Epicuticular waxes form a protective layer on the plant surface, and certain herbicides can disrupt their formation. Evidence suggests that this compound can counteract such disruptions. For example, in maize treated with metolachlor (B1676510), which can inhibit the synthesis of longer-chain alcohols and fatty acids involved in wax formation, simultaneous treatment with this compound resulted in normal wax synthesis, effectively reversing metolachlor's inhibitory effects on epicuticular wax biosynthesis bath.ac.ukresearchgate.net.

Complementing its effects on nucleic acid synthesis, this compound has also been demonstrated to positively influence protein biosynthesis. In isolated soybean leaf cells, this compound, in conjunction with other safeners, was found to enhance protein biosynthesis bath.ac.uk. This suggests that this compound may support or stimulate the cellular machinery responsible for protein production, which is fundamental for all cellular functions, including the synthesis of detoxification enzymes and other protective proteins.

Compound List:

this compound

Interplay with Endogenous Plant Defense Pathways

Herbicide safeners, such as this compound, function by engaging with and modulating the plant's inherent defense and detoxification mechanisms. Rather than acting solely as direct antagonists to herbicides, these compounds prime or activate cellular responses that enhance the crop's resilience to herbicide-induced injury mdpi.comresearchgate.net. This interaction with endogenous plant defense pathways is central to their efficacy in selectively protecting crops.

A key aspect of safener action involves the induction of gene expression for enzymes critical to xenobiotic metabolism. Safeners, including this compound as a representative of oxime-ether safeners, are known to upregulate enzymes like Glutathione S-transferases (GSTs), Cytochrome P450 monooxygenases (CYPs), and UDP-glucosyltransferases (UGTs) ncl.ac.uknih.govresearchgate.net. GSTs are pivotal in conjugating herbicides with glutathione, a process that reduces their toxicity and facilitates their sequestration within the plant cell nih.govresearchgate.net. CYPs contribute by catalyzing oxidative and reductive reactions that metabolize foreign compounds ncl.ac.uknih.gov. The induction of UGTs aids in the detoxification process through glycosylation nih.govresearchgate.net. This broad induction of detoxification enzymes suggests that safeners leverage and amplify the plant's natural defense systems designed to handle xenobiotics and stress mdpi.comresearchgate.net.

Beyond direct metabolic detoxification, safeners appear to interact with broader plant stress signaling networks. Research indicates that safener-induced gene expression patterns can overlap with those activated by abiotic stresses or specific phytohormones researchgate.netncl.ac.uk. Safeners may influence signaling pathways involving oxylipins and cyclopentenones, which are known to promote the expression of defense-related proteins mdpi.com. Plant defense responses are also intricately regulated by phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which mediate resistance against different pathogen types premierscience.comfrontiersin.orgnumberanalytics.com. While the precise influence of this compound on these specific hormonal pathways is an area of ongoing research, the general capacity of safeners to induce defense gene expression points to potential cross-talk with these established immune signaling cascades mdpi.comfrontiersin.org.

The induction of these detoxification and defense-related genes by safeners typically occurs at the transcriptional level, highlighting their role in regulating gene expression cabidigitallibrary.org. Studies have identified specific safener-inducible genes, with some exhibiting time and tissue-specific induction patterns, indicating a complex regulatory network is activated ncl.ac.uk. This coordinated upregulation of detoxification enzymes and potential engagement with stress signaling pathways demonstrates the sophisticated manner in which safeners enhance crop resilience.

| Molecular Component/Pathway | Observed Effect by Safeners (General/Specific Examples) | Relevance to Endogenous Plant Defense |

| Glutathione S-transferases (GSTs) | Upregulation of multiple genes (e.g., 9 GST genes by CSA); enhanced activity. | Crucial for herbicide detoxification via glutathione conjugation; also involved in cellular defense against oxidative stress. |

| Cytochrome P450s (CYPs) | Upregulation of genes (e.g., 5 P450 genes by CSA); involved in oxidative metabolism. | Catalyze oxidation/reduction reactions, aiding in herbicide metabolism and detoxification. |

| UDP-glucosyltransferases (UGTs) | Upregulation of genes (e.g., 2 UGT genes by CSA). | Facilitate detoxification and sequestration of xenobiotics through conjugation with glucose. |

| Oxylipin/Cyclopentenone signaling pathways | Potential modulation, overlap with stress response signaling. | May enhance expression of defense-related proteins, linking to plant stress response signaling. |

| Phytohormone Signaling (SA, JA) | Potential cross-talk and modulation. | Central to plant immune responses against various pathogens; safeners may influence these pathways to bolster defense mechanisms. |

| Reactive Oxygen Species (ROS) | Modulation of signaling cascades. | Act as signaling molecules in plant defense, influencing gene activation and stress responses. |

Mentioned Compounds:

this compound

Benoxacor

Metcamifen

Cyprosulfamide

Mefenpyr-diethyl

Dichlormid

Fenchlorazole

Glutathione (GSH)

Jasmonic Acid (JA)

Salicylic Acid (SA)

Ascorbate

Preclinical Efficacy Studies and Plant Physiological Responses

Efficacy Assessments in Monocotyledonous Crop Species

Cyometrinil has been the subject of various preclinical studies to determine its effectiveness in protecting monocotyledonous crops from herbicide injury. As a seed treatment, its primary role is to enhance the tolerance of crops like maize and sorghum to specific classes of herbicides, particularly chloroacetanilides. researchgate.net

Extensive research has demonstrated the efficacy of this compound in protecting grain sorghum from injury caused by chloroacetamide herbicides like metolachlor (B1676510) and alachlor. cambridge.org Field experiments have shown that without a seed protectant, these herbicides can cause significant stunting, stand reduction, and subsequent yield loss in sorghum. cambridge.org The application of this compound as a seed treatment was found to be effective in preventing this crop injury. cambridge.org

In one study, this compound was tested alongside other safeners and was shown to effectively prevent yield losses in grain sorghum treated with metolachlor, alachlor, or acetochlor. cambridge.org Even at high application rates of these herbicides, this compound provided a significant protective effect, though some minor injury could still occur. cambridge.org The primary physiological response conferred by this compound is the accelerated metabolism of the herbicide in the sorghum shoots, a correlation that has been strongly established in safener research. bcpc.orgjircas.go.jp

Table 1: Effect of this compound on Herbicide-Induced Injury in Grain Sorghum Data synthesized from descriptive findings in referenced research. cambridge.org

| Herbicide | Sorghum Response (Without Safener) | Sorghum Response (With this compound Seed Treatment) |

|---|---|---|

| Metolachlor | Serious injury (stunting, potential yield loss) | Effective prevention of crop injury and yield loss |

| Alachlor | Serious injury (stunting, potential yield loss) | Effective prevention of crop injury and yield loss |

| Propachlor | Minor injury | Minor injury (safener had minimal additional effect) |

The use of herbicide safeners is an established practice in the cultivation of major monocot crops, including rice. researchgate.netjircas.go.jp Safeners have been developed to protect wet-sown rice from chloroacetanilide herbicides and to enable the use of aryloxyphenoxypropionate herbicides for post-emergence grass weed control in cereals. jircas.go.jp Research in rice often focuses on managing competitive grassy weeds, such as barnyardgrass (Echinochloa crus-galli), where the application of a selective herbicide is critical. nih.gov The function of a safener in this context is to ensure that the herbicide controls the weed species without harming the rice crop. nih.gov While this compound is part of the broader group of safeners used commercially in monocot crops, specific preclinical efficacy data for its use in rice were not detailed in the available research.

Comparative Research of this compound with Other Herbicide Safeners

This compound has been evaluated in comparative studies against other commercial and experimental herbicide safeners. In field experiments focused on protecting grain sorghum from metolachlor and alachlor injury, this compound was found to be equally effective as the safeners flurazole (B1219939) and CGA-92194. cambridge.org These oxime-based safeners, including this compound and CGA-92194, were developed to protect sorghum from chloroacetanilide herbicides. cambridge.org

The broader landscape of herbicide safeners includes compounds from various chemical classes, such as:

Naphthalic anhydride (B1165640): One of the first commercial safeners, used as a seed treatment in corn. researchgate.net

Dichloroacetamides (e.g., Benoxacor, Dichlormid): A significant class of safeners used to protect maize from chloroacetanilide herbicides. jircas.go.jpnih.gov

Thiazolecarboxylic acids (e.g., Flurazole): A non-oxime protectant used for grain sorghum. cambridge.org

The fundamental mechanism shared by nearly all safeners, including this compound, is the induction of genes that encode for herbicide-detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. researchgate.netjircas.go.jp Comparative molecular field analysis (CoMFA) studies have investigated the structural similarities between different safener and herbicide molecules, supporting a competitive antagonist hypothesis where the safener may interact with a common proteinaceous component. nih.gov This research suggests that while safeners belong to diverse chemical families, they achieve crop protection through similar physiological pathways. nih.gov

Table 2: Comparison of Selected Herbicide Safeners

| Safener | Chemical Class (Example) | Primary Crop Application |

|---|---|---|

| This compound | Oxime ether | Sorghum, Maize researchgate.netcambridge.org |

| Flurazole | Thiazolecarboxylic acid | Sorghum cambridge.orgcambridge.org |

| Benoxacor | Dichloroacetamide | Maize jircas.go.jpnih.gov |

| Naphthalic anhydride | Carboxylic anhydride | Maize researchgate.net |

| CGA-92194 | Oxime ether | Sorghum cambridge.orgcambridge.org |

Methodological Frameworks in Plant Tolerance Research

The evaluation of herbicide safeners like this compound relies on structured methodological frameworks designed to isolate and measure the protective effects on crop plants. These frameworks are essential for producing reliable and reproducible data on safener efficacy.

Controlled environment systems, including growth chambers and greenhouses, are fundamental tools in plant tolerance research. sciencesocieties.org These facilities allow scientists to study the effects of specific environmental parameters on plant growth while minimizing the variability found in field conditions. controlledenvironments.orgcabidigitallibrary.org

Key components of these experimental designs include:

Control of Variables: Researchers can precisely manage and monitor environmental factors such as air temperature, humidity, and the intensity and duration of light. sciencesocieties.orgcontrolledenvironments.org This is critical, as factors like low soil temperature can influence a crop's susceptibility to herbicide injury. bcpc.org

Experimental Design Principles: To ensure statistical validity, experiments are structured using principles of replication, randomization, and blocking. controlledenvironments.orgorgprints.org Replication involves using multiple plants for each treatment, while randomization ensures that treatments are placed randomly to avoid systematic bias from variations within the greenhouse environment (e.g., temperature gradients). sciencesocieties.orgorgprints.org

Use of Controls: Experiments invariably include control groups, such as untreated plants or plants treated with the herbicide but not the safener. These controls serve as a crucial baseline for measuring the safener's effect. orgprints.org

Limitations: Researchers must be aware of the limitations of controlled environments. For instance, the use of pots can restrict root growth, and findings from greenhouse studies may not always be directly extrapolated to field performance due to the complex interplay of environmental factors in nature. sciencesocieties.org

These controlled experimental setups are vital for the preclinical assessment of safeners like this compound, as they provide a standardized environment to quantify the degree of protection offered against specific herbicides in target crops. controlledenvironments.org

Analysis of Plant Physiological and Biochemical Parameters

The application of the herbicide safener this compound initiates a cascade of sophisticated physiological and biochemical responses within the plant. These responses are primarily aimed at enhancing the plant's intrinsic detoxification capabilities, thereby mitigating the phytotoxic effects of co-applied herbicides without compromising their efficacy against target weed species. The core of this protective mechanism lies in the upregulation of specific enzymatic pathways and the increased synthesis of crucial metabolic compounds involved in xenobiotic detoxification.

Detailed research into the mode of action of this compound, particularly in crops like sorghum (Sorghum bicolor), has revealed significant alterations in key biochemical parameters following treatment. The primary defense system activated is the glutathione conjugation pathway. jircas.go.jp This pathway involves enzymes that catalyze the detoxification of harmful substances by conjugating them with the tripeptide glutathione, rendering them more water-soluble, less toxic, and readily sequestered within the plant cell's vacuole. jircas.go.jp

Studies have demonstrated that treating sorghum seedlings with various safeners, including this compound, results in the appearance of four to five additional Glutathione S-transferase isozymes that are specifically active toward herbicides like metolachlor. nih.gov This induction of specific enzyme isoforms underscores the targeted nature of the safener's action. The increase in GST activity is a result of the de novo synthesis of these enzymes, a process that can be inhibited by transcription and translation inhibitors. nih.gov

The key measurable effects of this compound on plant biochemistry are the elevation of glutathione levels and the enhancement of Glutathione S-transferase activity.

Glutathione (GSH) Content: Glutathione is a vital antioxidant and a critical substrate for the detoxification reactions catalyzed by Glutathione S-transferases (GSTs). jircas.go.jp Research by Gronwald et al. (1987) demonstrated that the application of this compound to sorghum shoots led to a marked increase in the concentration of glutathione. This elevation ensures that there is an ample supply of this conjugating agent to neutralize the herbicide molecules efficiently. An increase in cysteine and glutathione content is a documented response to several safeners. researchgate.net

Table 1: Effect of this compound on Glutathione (GSH) Content in Sorghum Shoots

| Treatment | GSH Content (% of Control) |

|---|---|

| Control (No Safener) | 100% |

| This compound | 142% |

Data sourced from Gronwald, J.W. et al. (1987). jircas.go.jp

Glutathione S-Transferase (GST) Activity: GSTs are a superfamily of enzymes that play a central role in Phase II of xenobiotic detoxification. jircas.go.jp They catalyze the conjugation of glutathione to the herbicide molecule. jircas.go.jp Safeners like this compound have been shown to significantly induce the activity of GSTs. This enhanced enzymatic activity accelerates the metabolism and detoxification of the herbicide, preventing it from reaching its target site within the plant and causing injury. nih.govsemanticscholar.org The same study by Gronwald et al. (1987) quantified this induction, showing a substantial increase in GST activity with metolachlor as the substrate following safener treatment.

Table 2: Effect of this compound on Glutathione S-Transferase (GST) Activity in Sorghum Shoots

| Treatment | GST Activity (Fold Increase over Control) |

|---|---|

| Control (No Safener) | 1.0 |

| This compound | 4.8 |

Data sourced from Gronwald, J.W. et al. (1987). jircas.go.jp

In addition to the glutathione conjugation system, safeners can also enhance herbicide metabolism through other pathways, such as oxidative metabolism mediated by Cytochrome P450 monooxygenases. jircas.go.jp These enzymes are involved in Phase I of detoxification, where they introduce functional groups onto the herbicide molecule, preparing it for subsequent conjugation reactions. jircas.go.jp While the induction of GSTs is a well-documented primary mechanism for this compound, the potential influence on Cytochrome P450 activity is also a recognized component of safener action.

Chemical Synthesis, Structure Activity Relationships, and Analog Development

Synthetic Pathways and Methodologies for Cyometrinil Production

The synthesis of this compound involves multi-step chemical processes designed to construct its specific molecular architecture. While specific proprietary methodologies are often detailed in patent literature, general approaches typically focus on building the core heterocyclic structure and attaching the characteristic functional groups. Key steps often involve the formation of the oxime ether linkage and the introduction of specific substituents that confer its safening properties. Common synthetic strategies may utilize readily available starting materials and employ established organic chemistry reactions such as condensation, alkylation, and cyclization. The efficiency and yield of these pathways are critical for large-scale production, with research often aimed at optimizing reaction conditions, reducing the number of steps, and minimizing the use of hazardous reagents.

A generalized synthetic scheme for compounds related to this compound might involve the reaction of a suitable hydroxylamine (B1172632) derivative with an appropriately substituted carbonyl compound to form an oxime, followed by etherification. Alternatively, direct formation of the oxime ether linkage can be achieved through specific coupling reactions. The precise sequence and choice of reagents are tailored to achieve high purity and yield of the final product.

Table 1: Generalized this compound Synthesis Pathway Components

| Step | Reaction Type | Key Reagents/Intermediates | Conditions (Illustrative) |

| 1 | Oxime Formation | Ketone/Aldehyde precursor, Hydroxylamine derivative | Acidic or neutral catalyst |

| 2 | Etherification | Oxime, Alkyl halide or equivalent | Base, Solvent |

| 3 | Heterocycle Formation | Specific functionalized precursors | Cyclization conditions |

| 4 | Functionalization | Introduction of specific substituents (e.g., on aromatic rings) | Various organic reactions |

Note: This table represents a generalized approach; specific industrial syntheses may vary significantly.

Structure-Activity Relationship (SAR) Studies in Safener Design and Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to this compound's molecular structure influence its efficacy as a herbicide safener. These investigations aim to identify critical functional groups and structural motifs responsible for its biological activity, thereby guiding the design of more potent, selective, and efficient safener molecules. Research in this area typically involves synthesizing a series of analogs where specific parts of the this compound molecule are systematically altered, and then evaluating their performance in protecting crops from herbicide injury.

Key structural features that have been explored include variations in the oxime ether moiety, substitutions on the aromatic rings, and modifications to the heterocyclic core. For instance, altering the electronic properties or steric bulk of substituents on the phenyl ring can significantly impact the safener's ability to activate plant detoxification pathways, such as glutathione (B108866) S-transferase (GST) or cytochrome P450 enzymes. Similarly, changes to the R groups in the oxime ether linkage (R1-O-N=C<) have been shown to modulate binding affinity to target enzymes or influence metabolic stability within the plant. SAR studies have revealed that specific stereochemistry or conformational preferences can also play a crucial role in optimal safening activity.

Table 2: Illustrative Structure-Activity Relationships in Safener Design

| Structural Modification Example (Relative to this compound) | Impact on Safening Activity (General Trend) | Potential Mechanism of Action Influence |

| Electron-donating groups on phenyl ring | Can enhance or reduce activity | Modulates electronic distribution, affecting enzyme binding/metabolism |

| Electron-withdrawing groups on phenyl ring | Can enhance or reduce activity | Alters electronic properties, influencing metabolic activation/detoxification |

| Variation of R1 in oxime ether (R1-O-N=C<) | Significant impact on efficacy | Affects lipophilicity, steric fit, and metabolic stability |

| Variation of R2 in oxime ether (R1-O-N=C<) | Significant impact on efficacy | Influences binding interactions and metabolic fate |

| Modification of heterocyclic core | Can alter spectrum of activity | May affect interaction with plant enzymes or signaling pathways |

Development and Investigation of this compound Derivatives and Analogs

The development of this compound derivatives and analogs represents a significant area of research aimed at discovering novel herbicide safeners with improved properties or entirely new modes of action. This involves synthesizing and evaluating compounds that share structural similarities with this compound, as well as exploring broader chemical space for safening activity. The goal is to create molecules that offer enhanced crop selectivity, broader efficacy against different herbicides, better environmental profiles, or improved performance under varying agricultural conditions.

Oxime Ether Compound Research

Oxime ether compounds constitute a significant class of herbicide safeners, with this compound being a prominent example. Research in this sub-area focuses on synthesizing and characterizing various oxime ether derivatives to understand the structure-activity correlations specific to this functional group. Studies have investigated how modifications to the oxime ether linkage, including the nature of the substituents attached to the oxygen and carbon atoms of the oxime, influence the safening efficacy and selectivity. For instance, altering the alkyl chain length or introducing aromatic or heterocyclic moieties as substituents can significantly impact the compound's ability to induce plant defense mechanisms against herbicide damage. The synthesis of these derivatives often involves reactions that precisely control the formation of the C=N-O linkage and subsequent etherification.

Table 3: Examples of Oxime Ether Safener Research Findings

| Compound Class/Derivative Type | Key Structural Feature Modified | Reported Safening Efficacy (General) | Target Herbicide Class (Illustrative) |

| Alkyl-substituted oxime ethers | R group on oxygen | Variable, often high | Thiocarbamates, chloroacetanilides |

| Aryl-substituted oxime ethers | Aryl group on oxygen | Variable, often high | Thiocarbamates, chloroacetanilides |

| This compound-like structures | Substituents on aromatic ring | Potent safening | Chloroacetanilides |

| Heterocyclic oxime ethers | Heterocyclic moiety | Promising safening potential | Various |

Exploration of Novel Chemical Scaffolds for Safening Activity

Beyond direct derivatives of this compound, research efforts are also directed towards exploring entirely novel chemical scaffolds that exhibit herbicide safening activity. This involves investigating diverse chemical classes that may operate through similar or distinct biochemical pathways to protect crops. These novel scaffolds are identified through high-throughput screening, rational design based on known safener mechanisms, or by exploring chemical libraries. The objective is to discover new classes of safeners that can overcome resistance issues, offer broader crop compatibility, or provide enhanced protection against a wider range of herbicides. Studies in this domain often focus on identifying core chemical structures that can be further optimized through medicinal chemistry approaches, similar to SAR studies performed on this compound.

Table 4: Novel Chemical Scaffolds Investigated for Safening Activity

| Novel Chemical Scaffold Class | Key Structural Characteristics | Reported Safening Potential | Potential Mode of Action (Hypothesized) |

| Pyrazole derivatives | Five-membered heterocycle with two adjacent nitrogen atoms | Moderate to high | Induction of detoxification enzymes |

| Triazole derivatives | Five-membered heterocycle with three nitrogen atoms | Moderate | Modulation of plant defense pathways |

| Isoxazole derivatives | Five-membered heterocycle with one oxygen and one nitrogen atom | Promising | Activation of stress response genes |

| N-aryl amides | Amide linkage with aromatic substituents | Variable | Glutathione S-transferase induction |

Environmental Fate and Behavior in Agroecosystems

Dissipation and Degradation Pathways in Edaphic and Aquatic Environments

The dissipation of Cyometrinil in soil and water environments is influenced by various biotic and abiotic processes. Research indicates that this compound, like other herbicide safeners, can undergo degradation through several pathways. Microbial degradation is recognized as a significant process for this compound in soil environments, with studies suggesting that it can be subject to enhanced degradation agchemicalsolutions.com. General pathways for safener dissipation in soil and water include hydrolysis, photolysis, sorption, leaching, volatilization, and microbial degradation europa.eu.

However, specific quantitative data regarding the dissipation rates and degradation pathways of this compound itself are limited in the available literature. While some studies acknowledge that safeners can dissipate through these mechanisms, detailed half-lives (DT50 values) for soil degradation, aqueous photolysis, or hydrolysis of this compound were not readily found in the reviewed search results scispace.com. The limited availability of specific data highlights a gap in the comprehensive understanding of this compound's precise degradation kinetics in various environmental matrices.

Research on Volatility and Environmental Distribution

The environmental distribution of this compound is influenced by its physical-chemical properties, including its volatility and its tendency to sorb to soil particles.

Volatility: this compound has a reported Henry's Law constant of 9.07 x 10⁻⁵ Pa m³ mol⁻¹ agchemicalsolutions.com, which has been described as indicating "low volatility" agchemicalsolutions.com. In contrast, other studies suggest that safeners with similar Henry's Law constants "may be relatively volatile" usgs.gov. Furthermore, estimates for the volatilization half-life of this compound from water bodies suggest it could be less than one day from a river and six days from a lake usgs.gov. This suggests that while potentially having low vapor pressure, this compound may exhibit some degree of volatilization under certain environmental conditions.

Distribution (Sorption, Leaching, Runoff): The mobility of this compound in soil is influenced by its sorption to soil organic matter, which is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value generally indicates stronger sorption to soil and lower mobility, reducing the potential for leaching into groundwater or transport via runoff benchchem.comgla.ac.uk. Conversely, a lower Koc value suggests greater mobility benchchem.com. While the general principles of Koc, leaching, and runoff are well-established for pesticides europa.euusask.caniphm.gov.inepa.govnih.gov, specific Koc values for this compound were not identified in the provided search results. Furthermore, indices used to predict leaching potential, such as the GUS and SCI-GROW indices, could not be calculated for this compound scispace.com. Studies have indicated that safeners, in general, can be detected in environmental matrices like rivers, implying some level of mobility europa.eu. The movement of this compound, like other pesticides, can occur through surface runoff, where it may be transported bound to soil particles, or via leaching through the soil profile with water movement europa.euusask.caniphm.gov.in.

Ecological Interactions and Mechanistic Studies in Non-Target Biological Systems

This compound, as a herbicide safener, is designed to interact with plant biochemical pathways. While its primary target is crop plants to confer herbicide tolerance, its potential effects on non-target organisms in agroecosystems warrant consideration.

Aquatic Organisms: this compound has been identified as toxic to aquatic invertebrates agchemicalsolutions.com. Predictive modeling suggests this compound is toxic to fish, with an estimated LC50 value of 1.428 mg/L for short-term exposure, leading to its classification as "aquatic acute 2" europa.eu. It is also considered moderately toxic to aquatic invertebrates usask.ca. While other safeners have shown varying toxicities to fish (LC50 values for other safeners ranged from 0.34 mg/L for isoxadifen-ethyl (B1672638) to higher values for others) usask.ca, specific data for this compound's chronic toxicity to aquatic organisms is limited.

Terrestrial Organisms:

Pollinators (Bees): While direct toxicity data for this compound on bees was not found, general statements indicate that pesticides can be toxic to bees and may impact their habitat epa.govceur-ws.org. Some pesticide classes are known to contribute to bee declines niphm.gov.in.

Earthworms and Soil Microorganisms: Specific studies detailing the effects of this compound on earthworms or soil microbial communities were not identified in the provided search results. Research on other pesticides, such as cypermethrin (B145020) and chlorpyrifos, indicates negative impacts on earthworm populations and soil bacterial diversity nih.govpulsus.commdpi.com.

Non-target Plants: Products used in agriculture, including safeners, can be toxic to plants and may adversely affect the forage and habitat of non-target organisms epa.govepa.gov. General testing protocols exist for assessing the phytotoxicity of active constituents on non-target terrestrial plants apvma.gov.au.

Mechanistic Studies: Safeners are known to alter plant biochemistries to provide herbicide tolerance usask.ca. This compound, for instance, enhances cytochrome P450-mediated oxidative metabolism in plants herts.ac.uk. However, specific mechanistic studies detailing how this compound might interact with or affect the biochemistry of non-target organisms at ecologically relevant concentrations are not readily available.

Advanced Research Perspectives and Future Trajectories in Cyometrinil Studies

Application of -Omics Technologies in Cyometrinil Research

The elucidation of how herbicide safeners, including those in the chemical class of this compound, function at a molecular level heavily relies on '-omics' technologies such as transcriptomics, proteomics, and metabolomics. These methodologies allow researchers to comprehensively analyze the complex biological responses within a plant when exposed to a safener and herbicide combination. Specifically, '-omics' approaches are instrumental in identifying the genes, proteins, and metabolic pathways that are modulated by safeners to confer herbicide tolerance.

Safeners are known to enhance the activity of detoxification enzymes in crop plants, primarily those involved in Phase I and Phase II metabolism of xenobiotics. Key enzyme families frequently upregulated by safeners include Cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs) mdpi.comresearchgate.netnih.govmdpi.comtandfonline.comnih.govnih.govnih.govacs.orgjircas.go.jpresearchgate.netacs.orgresearchgate.net. Transcriptomic and proteomic studies have been crucial in identifying specific CYP families, such as CYP81A members in maize, that are induced by safener treatment and exhibit significant activity against various herbicide chemistries nih.govacs.orgresearchgate.netacs.org. These '-omics' datasets provide valuable molecular markers that can aid in understanding the mode of action and in breeding for improved crop tolerance ketmarket.eunih.gov. While direct '-omics' studies specifically detailing this compound's molecular targets might be limited in publicly available literature, the general understanding of its class of compounds points to the induction of these key detoxification pathways, which are routinely investigated using these advanced technologies.

| -Omics Technology | Enzymes/Pathways Studied | Key Findings Related to Safeners |

| Transcriptomics | Gene expression profiles | Upregulation of genes encoding CYPs, GSTs, UGTs mdpi.comresearchgate.netmdpi.comnih.govnih.govacs.org |

| Proteomics | Protein abundance | Increased levels of detoxification enzymes in safener-treated plants nih.govresearchgate.netacs.orgnih.gov |

| Metabolomics | Metabolic flux analysis | Changes in the concentration of metabolites related to detoxification pathways researchgate.net |

Integration of Computational Chemistry and Predictive Modeling in Safener Discovery

The discovery and optimization of new herbicide safeners are increasingly driven by computational chemistry and predictive modeling techniques. These approaches accelerate the process by identifying promising molecular structures and predicting their biological activity and mechanisms of action before extensive laboratory synthesis and testing.

Molecular Docking is widely employed to simulate the binding of safener molecules to their putative target proteins, such as herbicide-metabolizing enzymes or herbicide target sites. This allows researchers to understand how safeners might competitively inhibit herbicide binding or enhance the activity of detoxification enzymes mdpi.comnih.govacs.orgacs.orgresearchgate.netnih.govnih.gov. By analyzing binding affinities and identifying key structural features responsible for interaction, molecular docking guides the design of novel safener candidates with improved efficacy and specificity acs.orgnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish correlations between the chemical structures of safeners and their observed biological activities. These models help in identifying critical physicochemical properties and structural motifs that confer safener potency, thereby facilitating the rational design of new molecules with enhanced activity and reduced undesirable effects acs.orgnih.gov.

Predictive modeling , often incorporating machine learning algorithms, can forecast safener performance, predict potential environmental impacts, and optimize formulation strategies pwskills.cominvestopedia.com. By analyzing large datasets of chemical structures and their associated biological and environmental data, these models can identify patterns and predict the efficacy of novel compounds, streamlining the discovery pipeline.

| Computational Method | Application in Safener Research | Example Insight |

| Molecular Docking | Elucidating mechanism of action, predicting binding affinity to target enzymes (e.g., ALS, CYPs) | Simulates competitive binding of safeners to herbicide targets, identifying key interaction sites mdpi.comacs.orgresearchgate.netnih.gov. |

| QSAR Modeling | Structure-activity relationship analysis, guiding synthesis of novel safeners | Identifies structural features critical for safener activity, aiding in lead optimization acs.orgnih.gov. |

| Predictive Modeling | Forecasting safener efficacy, optimizing formulations, predicting environmental fate | Aids in the design of new safeners by predicting properties based on chemical structure pwskills.cominvestopedia.com. |

Role of this compound Research in Sustainable Crop Management Strategies

Research into herbicide safeners, exemplified by the development and study of compounds like this compound, plays a pivotal role in advancing sustainable agricultural practices. Safeners are integral to modern weed management by enhancing crop tolerance to herbicides, thereby enabling more precise and effective weed control.

By increasing the crop's ability to metabolize herbicides or by protecting the crop from herbicide injury, safeners allow for the use of potent herbicides that might otherwise be too phytotoxic for the crop tandfonline.comagribusinessglobal.comresearchgate.netgrandviewresearch.comcorteva.usmarketresearchfuture.comgminsights.compan-europe.info. This enhanced selectivity can lead to several benefits for sustainable agriculture:

Reduced Herbicide Injury: Safeners mitigate unintended damage to crops, ensuring healthier plant growth and preventing yield losses agribusinessglobal.comresearchgate.netgrandviewresearch.comfarmonaut.comcropnutrition.combrandonbioscience.com.

Improved Weed Control Efficacy: By allowing the application of effective herbicides, safeners contribute to more robust weed control, reducing competition for resources and thus maximizing crop yields corteva.usmarketresearchfuture.com.

Integration into IPM: Safeners are valuable tools within Integrated Pest Management (IPM) strategies, supporting a holistic approach to crop protection that balances chemical, biological, and cultural control methods researchgate.netgrandviewresearch.comzenodo.org.

The development of safener technologies has thus broadened the utility of herbicides, making them more adaptable to diverse cropping systems and environmental conditions, ultimately supporting more efficient and sustainable food production.

Identification of Unexplored Research Avenues and Challenges in this compound Science

Despite significant advancements, several research avenues and challenges remain in the study of herbicide safeners, including those related to this compound and its successors.

Key Challenges:

Mechanism Elucidation: While the induction of detoxification enzymes is a primary mechanism, the precise molecular signaling pathways and the complete spectrum of safener actions are not fully understood mdpi.comresearchgate.netnih.gov. Further research is needed to map these complex interactions.

Weed Resistance: A critical concern is that the continued use of herbicides enabled by safeners might inadvertently accelerate the evolution of herbicide resistance in weed populations gminsights.comfrontiersin.org. Understanding and mitigating this risk is paramount.

Crop Specificity: Most commercially available safeners are effective in monocotyledonous crops like maize, sorghum, rice, and wheat. Developing effective safeners for dicotyledonous crops remains a significant challenge and an important area for future research researchgate.net.

Environmental Impact: The environmental fate and potential ecotoxicity of safeners require thorough investigation to ensure their long-term sustainability and safety frontiersin.org.

Historical Limitations: Early safeners like this compound faced issues such as negative effects on crop germination and emergence, necessitating the development of improved analogues mdpi.com. Understanding the basis of these early limitations can inform future design.

Unexplored Research Avenues:

Advanced '-Omics' Applications: Utilizing cutting-edge '-omics' technologies to uncover novel safener targets, identify new detoxification pathways, and discover safeners with entirely new modes of action ketmarket.eunih.gov.

Computational Design and AI: Expanding the use of artificial intelligence (AI) and advanced computational modeling for rapid, high-throughput screening and design of novel safener molecules with tailored properties mdpi.comketmarket.eupwskills.com.

Natural Safeners: Investigating naturally occurring compounds as potential eco-friendly and sustainable safeners, offering alternatives to synthetic compounds researchgate.net.

Non-Target Site Resistance (NTSR): Exploring the role of safeners in understanding and potentially manipulating NTSR mechanisms in weeds, which could provide new strategies for managing herbicide resistance frontiersin.org.

Targeted Delivery Systems: Developing advanced formulation and application technologies, such as seed coatings or targeted spraying, to optimize safener delivery to the crop while minimizing off-target effects frontiersin.org.

Addressing these challenges and pursuing these research avenues will be crucial for the continued development of effective, safe, and sustainable herbicide safener technologies.

Compound Table

this compound (CGA-43089)

Oxabetrinil

Flurazole (B1219939) (MON-4606)

Naphthalic anhydride (B1165640) (NA)

Dichlormid

Benoxacor

Furilazole

AD67

Mefenpyr-diethyl

Cyprosulfamide

Dietholate

Fenchlorim (CGA-123407)

Pretilachlor

Cloquintocet-mexyl

R-25788

Fenoxaprop-P-ethyl

Mesosulfuron-methyl

Iodosulfuron-methyl sodium

Tembotrione

Pyroxasulfone

Butachlor

Pyroxsulam

Mesotrione

Bentazon

Nicosulfuron

Chlorimuron-ethyl

R-28725

Compound 16

Compound 5o

Compound I-3

Q & A

Q. How can inter-laboratory variability in this compound’s cytotoxicity assays be minimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.